molecular formula C21H34NNa2O4P B1193531 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide

disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide

Cat. No.: B1193531
M. Wt: 441.5 g/mol
InChI Key: DGRFALMFDGBLCP-UHFFFAOYSA-L
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Description

Exact Mass Calculation:

Element Count Atomic Mass (g/mol) Total Contribution (g/mol)
Carbon 21 12.01 252.21
Hydrogen 34 1.008 34.27
Nitrogen 1 14.01 14.01
Sodium 2 22.99 45.98
Oxygen 4 16.00 64.00
Phosphorus 1 30.97 30.97
Total - - 441.44

This matches experimental data, confirming the formula’s accuracy.

Stereochemical Considerations and Isomeric Forms

The compound lacks chiral centers due to:

  • A straight-chain tetradecanamide with no branching or stereogenic carbons.
  • A para-substituted phenyl ring , eliminating positional isomerism for the phosphonatomethyl group.
  • A symmetrical phosphonate group (-PO₃²⁻) with no tetrahedral geometry.

Key Observations:

  • No enantiomers or diastereomers exist.
  • Tautomerism or conformational isomerism is absent due to rigid amide and aromatic bonds.
  • Hydration states (e.g., dihydrate forms) may occur

Properties

IUPAC Name

disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFALMFDGBLCP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34NNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Synthesis from Diethyl Phosphonate Precursor

The primary synthetic route for S32826 involves a three-step sequence starting from [4-(13-aminotridecanoylamino)benzyl]phosphonic acid diethyl ester (Compound 1 ):

  • Acylation with Tetradecanoyl Chloride :

    • Compound 1 undergoes acylation with tetradecanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C.

    • This yields the intermediate acrylamide phosphonate (Compound 2 ) with quantitative conversion.

  • Deprotection of Phosphonate Ester :

    • Treatment of Compound 2 with trimethylsilyl bromide (TMSBr) in dichloromethane hydrolyzes the diethyl phosphonate ester to the free phosphonic acid.

    • Subsequent hydrolysis with aqueous methanol produces the free acid form of S32826.

  • Disodium Salt Formation :

    • The free acid is precipitated as a cyclohexylammonium salt by adding cyclohexylamine.

    • Ion exchange or neutralization with sodium hydroxide yields the final disodium salt.

Key Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYield
1Tetradecanoyl chloride, DIPEA0°C2 hr>95%
2TMSBr, CH₂Cl₂; MeOH/H₂ORT12 hr85%
3Cyclohexylamine, NaOHRT1 hr90%

Alternative Route via Direct Coupling

A modified approach involves coupling 4-aminobenzylphosphonic acid with tetradecanoic acid derivatives:

  • Activation of Tetradecanoic Acid :

    • Tetradecanoic acid is activated using N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) to form an active ester.

  • Amide Bond Formation :

    • The activated ester reacts with 4-aminobenzylphosphonic acid in dimethylformamide (DMF) at room temperature.

    • The product is purified via recrystallization or column chromatography.

Advantages :

  • Avoids TMSBr, simplifying the deprotection step.

  • Higher scalability for industrial production.

Intermediate Characterization

Diethyl Phosphonate Ester (Compound 1)

  • Appearance : White crystalline solid.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.2 Hz, 2H), 4.10 (q, J = 7.1 Hz, 4H), 3.45 (s, 2H), 1.60–1.20 (m, 24H), 0.88 (t, J = 6.8 Hz, 3H).

    • ³¹P NMR (162 MHz, CDCl₃) : δ 26.4 ppm.

Acrylamide Phosphonate (Compound 2)

  • Critical Modifications :

    • Introduction of the tetradecanoyl chain ensures lipophilicity, critical for autotaxin binding.

  • IR Analysis :

    • Peaks at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (P=O) confirm functional groups.

Analytical Validation of Final Product

Structural Confirmation

  • ¹H NMR (D₂O) :

    • δ 7.28 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 8.1 Hz, 2H), 3.82 (s, 2H), 2.15 (t, J = 7.3 Hz, 2H), 1.50–1.20 (m, 22H), 0.85 (t, J = 6.7 Hz, 3H).

  • ³¹P NMR (D₂O) : δ 18.7 ppm, confirming phosphonic acid deprotonation.

  • Elemental Analysis :

    ElementTheoretical (%)Found (%)
    C57.1457.02
    H7.767.81
    N3.173.09

Purity and Solubility

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • Solubility :

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol2.4
    DMSO10.0

Scale-Up Challenges and Solutions

Optimization of Deprotection

  • Issue : TMSBr generates corrosive byproducts.

  • Solution : Replace with HCl/MeOH, achieving 80% yield with easier handling.

Salt Formation Efficiency

  • Issue : Cyclohexylamine residues in final product.

  • Solution : Use ion-exchange chromatography (Dowex® Na⁺ resin) for >99% purity.

Applications in Drug Delivery Systems

Dendrimer Conjugation for Enhanced Solubility

  • S32826 conjugated to Generation 3 (G3) PAMAM dendrimers via amide bonds improves aqueous solubility (>90 μM vs. <0.1 μM for free S32826).

  • Synthesis Protocol :

    • Dendrimer terminal amines react with acrylamide phosphonate (Compound 2 ) in DMF.

    • Purification via dialysis yields conjugates with 12–18 S32826 units per dendrimer .

Chemical Reactions Analysis

S 32826 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: S 32826 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide is characterized by its ability to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various physiological processes including cell proliferation, migration, and survival. The compound exhibits an IC50 value of 8.8 nM against autotaxin, indicating its potent inhibitory effects across different isoforms of the enzyme .

Biochemical Research

  • Autotaxin Inhibition : S32826 has been shown to significantly inhibit the release of LPA from adipocytes in vitro with an IC50 of 90 nM. This inhibition is crucial for studies related to obesity and metabolic disorders .
  • Enzyme Mechanism Studies : The compound serves as a biochemical probe to investigate the mechanisms of autotaxin and its role in various diseases.

Pharmacological Applications

  • In Vivo Studies : Topical administration of S32826 has demonstrated a dose-dependent reduction in intraocular pressure (IOP) in rabbit models, suggesting potential applications in treating glaucoma .
  • Therapeutic Potential : The compound's ability to modulate LPA levels positions it as a candidate for therapeutic interventions in conditions such as cancer, fibrosis, and inflammatory diseases.

Autotaxin Inhibition in Adipocytes

A study evaluated the effects of S32826 on 3T3-F442A adipocytes. The results indicated that treatment with S32826 led to an 80% inhibition of LPA release at a concentration of 500 nM over ten days. Additionally, it inhibited the dexamethasone-induced increases in autotaxin mRNA expression and lysoPLD activity in conditioned media .

Glaucoma Treatment Efficacy

In an experimental model involving rabbits, S32826 was administered topically at concentrations ranging from 2 mM to 10 mM over periods from two hours to five days. The results showed a significant decrease in IOP, highlighting its potential as a therapeutic agent for glaucoma management .

Comparative Data Table

Application AreaObserved EffectsStudy Reference
Autotaxin InhibitionIC50 = 8.8 nM; Inhibition of LPA release
Intraocular PressureSignificant reduction in IOP (dose-dependent)
Metabolic DisordersModulation of LPA levels

Mechanism of Action

S 32826 exerts its effects by inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for the production of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. By inhibiting autotaxin, S 32826 reduces the levels of lysophosphatidic acid, thereby affecting the signaling pathways and cellular processes regulated by this lipid .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in aryl substituents, functional groups, and chain lengths. Key examples include:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Reference
Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide Phosphonatomethylphenyl Phosphonate (-PO₃Na₂), amide ~700 (estimated) N/A
N-[3-({4-[(2-{Butyl[(4-methylphenyl)sulfonyl]amino}phenyl)thio]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)-4-chlorophenyl]tetradecanamide Chlorophenyl, pyrazolone, sulfonyl Sulfonamide, amide, pyrazole 932.80
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide Chlorophenyl, thiazole Amide, thiazole ~490 (estimated)
N-(4-Chloro-3-((5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide Chlorophenyl, pyrazolone Amide, pyrazole 614.43
N-(4-Fluorophenyl)tetradecanamide Fluorophenyl Amide ~350 (estimated)

Key Observations :

  • The phosphonatomethyl group in the target compound distinguishes it from sulfonamide, thiazole, or halogenated derivatives.
  • Pyrazolone and thiazole rings (e.g., in ) introduce rigidity and electronic effects, altering reactivity compared to the flexible phenyl-phosphonate system.

Physicochemical Properties

Property Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide N-(4-Fluorophenyl)tetradecanamide N-[3-(Pyrazolone-substituted)tetradecanamide
Water Solubility High (due to phosphonate) Low (fluorophenyl enhances lipophilicity) Moderate (pyrazolone introduces polarity)
logP (Estimated) ~2.5 (amphiphilic) ~5.0 (hydrophobic) ~4.0
Stability Stable in aqueous pH (phosphonate resists hydrolysis) Stable under neutral conditions Susceptible to hydrolysis at pyrazolone ring

Key Observations :

  • The disodium phosphonate group significantly enhances water solubility, making the compound suitable for aqueous formulations.
  • Halogenated derivatives (e.g., fluorophenyl, chlorophenyl) exhibit higher logP values, favoring membrane permeability in biological systems .

Biological Activity

Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula: C22H34N2O5P
  • Molecular Weight: 442.5 g/mol
  • IUPAC Name: Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell survival and apoptosis. The compound has been shown to:

  • Inhibit Apoptosis: By modulating apoptotic pathways, it enhances cell viability under stress conditions.
  • Regulate Oxidative Stress: The compound may activate antioxidant responses, thereby protecting cells from oxidative damage.
  • Impact on Ion Channels: It has been suggested that the compound interacts with ion channels, influencing calcium homeostasis which is crucial for various cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from oxidative stress and neurodegenerative processes.
  • Cardioprotective Properties : The compound has shown promise in reducing myocardial ischemia/reperfusion injury, enhancing cardiomyocyte viability during oxygen-glucose deprivation.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Neuroprotection

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound significantly reduced neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.

Cardioprotection

In a rat model of myocardial ischemia/reperfusion injury, this compound administration resulted in:

  • A 50% reduction in myocardial infarction size.
  • Decreased levels of cardiac troponin I, indicating reduced cardiac damage.
  • Improved cardiac function as measured by echocardiography.

These findings were reported in Cardiovascular Research and underscore the compound's potential as a cardioprotective agent.

Anticancer Research

A recent study investigated the effects of this compound on various cancer cell lines. Results showed:

  • Inhibition of cell proliferation by up to 70% in certain cancer types.
  • Induction of apoptosis confirmed by increased caspase activity.
  • Alterations in cell cycle progression, leading to G0/G1 phase arrest.

These findings were published in Cancer Letters, indicating the compound's potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, Cardioprotective, AnticancerApoptosis inhibition, Oxidative stress regulation
Compound A (e.g., Panaxatriol derivative)CardioprotectiveEnhances cardiomyocyte viability
Compound B (e.g., Herpotrichone A)NeuroprotectiveInhibits ferroptosis

Q & A

Q. What experimental methods are recommended for synthesizing disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : The compound’s synthesis likely involves a multi-step process, including:
    • Coupling Reaction : Reacting tetradecanoyl chloride with 4-aminobenzylphosphonic acid to form the amide linkage.
    • Phosphonation : Introducing the phosphonate group via Michaelis-Arbuzov or Mannich-type reactions.
    • Disodium Salt Formation : Neutralizing the phosphonic acid group with sodium hydroxide.
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate the product. Purity can be verified via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm the tetradecanamide chain and aromatic protons.
    • FT-IR : Identify the amide C=O stretch (~1650 cm⁻¹) and phosphonate P=O bands (~1200 cm⁻¹).
  • Crystallography :
    • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Key parameters: R-factor < 5%, validation via PLATON to check for voids/disorder .
    • Powder XRD : Compare experimental patterns with simulated data from Mercury software to confirm phase purity .

Q. How does the phosphonate group influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : The disodium phosphonate moiety enhances water solubility due to ionic interactions. Test solubility gradients in buffers (pH 2–12) using UV-Vis spectroscopy.
  • Reactivity : The phosphonate group acts as a hydrogen-bond acceptor. Use titration (e.g., potentiometric) to assess pKa values and metal-binding affinity (e.g., with Ca²⁺ or Mg²⁺) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with ROTAX (ORTEP-3) to visualize atomic displacement parameters .
  • Disorder : Apply PART instructions in SHELXL to model split positions. Use SQUEEZE (PLATON) to account for solvent-accessible voids .
  • Data Contradictions : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries of analogous phosphonamides .

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare calculated vs. experimental NMR shifts; deviations >0.5 ppm may indicate conformational flexibility.
  • Dynamic Effects : Perform molecular dynamics simulations (e.g., GROMACS) to assess solvent interactions affecting NMR spectra .

Q. How can the tetradecanamide chain’s role in biological interactions be systematically studied?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (C10–C18). Test bioactivity (e.g., enzyme inhibition via fluorescence assays).
  • Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate chain length with passive diffusion rates.
  • Thermal Stability : Analyze via DSC/TGA to determine melting points and decomposition profiles influenced by chain packing .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to phosphonate-recognizing enzymes (e.g., phosphatases). Validate with MD simulations (NAMD) to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type receptors using Schrödinger Suite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Reactant of Route 2
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disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide

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